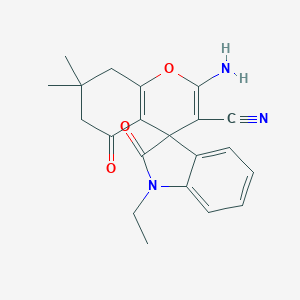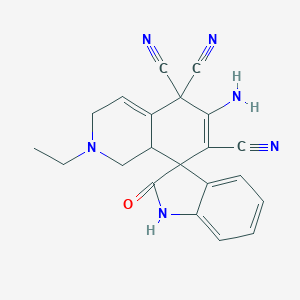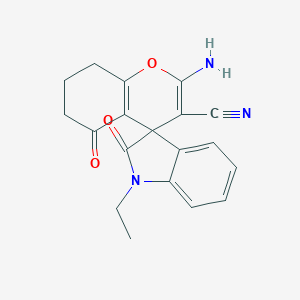![molecular formula C23H18BrN3O4 B460992 METHYL 2'-AMINO-1-[(3-BROMOPHENYL)METHYL]-3'-CYANO-6'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE](/img/structure/B460992.png)
METHYL 2'-AMINO-1-[(3-BROMOPHENYL)METHYL]-3'-CYANO-6'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2’-AMINO-1-[(3-BROMOPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2’-AMINO-1-[(3-BROMOPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable aldehyde or ketone in the presence of a base.
Functional group modifications: Introduction of the cyano, amino, and bromo groups through nucleophilic substitution and other organic transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
METHYL 2’-AMINO-1-[(3-BROMOPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 2’-AMINO-1-[(3-BROMOPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Material Science: Component in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 2’-AMINO-1-[(3-BROMOPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2’-AMINO-1-[(3-CHLOROPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE
- METHYL 2’-AMINO-1-[(3-FLUOROPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 2’-AMINO-1-[(3-BROMOPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE lies in its specific functional groups and spiro structure, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H18BrN3O4 |
|---|---|
Molecular Weight |
480.3g/mol |
IUPAC Name |
methyl 6'-amino-1-[(3-bromophenyl)methyl]-5'-cyano-2'-methyl-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C23H18BrN3O4/c1-13-19(21(28)30-2)23(17(11-25)20(26)31-13)16-8-3-4-9-18(16)27(22(23)29)12-14-6-5-7-15(24)10-14/h3-10H,12,26H2,1-2H3 |
InChI Key |
OPRAZELMXGDLOS-UHFFFAOYSA-N |
SMILES |
CC1=C(C2(C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Br)C(=C(O1)N)C#N)C(=O)OC |
Canonical SMILES |
CC1=C(C2(C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Br)C(=C(O1)N)C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-3-cyano-7,7-dimethyl-5-oxo-1'-(2-phenylethyl)-1',3',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-(2'H)-indole]-2'-one](/img/structure/B460909.png)
![6-amino-3-ethyl-2'-oxo-1'-prop-2-enylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460910.png)
![6-amino-3-(methoxymethyl)-2'-oxo-1'-prop-2-enylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460911.png)


![6-amino-1',3-diethyl-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460917.png)

![6-amino-1'-ethyl-2'-oxo-3-propan-2-ylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460919.png)
![2'-amino-1,7'-dimethyl-1,3-dihydro-2,5'-dioxospiro(2H-indole-3,4'-4'H,5'H-pyrano[4,3-b]pyran)-3'-carbonitrile](/img/structure/B460922.png)
![2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B460923.png)
![Methyl 2-[({[3-cyano-4,6-di(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B460924.png)
![6-amino-3-(methoxymethyl)-1'-methyl-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460925.png)
![2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B460928.png)
![Methyl 2-[({[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B460932.png)
